molecular formula C12H20O3 B072117 Carbonic acid, decynyl methyl ester CAS No. 1322-34-5

Carbonic acid, decynyl methyl ester

Cat. No.: B072117
CAS No.: 1322-34-5
M. Wt: 212.28 g/mol
InChI Key: OIRNNICOQNNTGF-UHFFFAOYSA-N
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Description

Carbonic acid, decynyl methyl ester is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

1322-34-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

dec-8-ynyl methyl carbonate

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3

InChI Key

OIRNNICOQNNTGF-UHFFFAOYSA-N

SMILES

CC#CCCCCCCCOC(=O)OC

Canonical SMILES

CC#CCCCCCCCOC(=O)OC

Other CAS No.

1322-34-5

Origin of Product

United States

Q & A

Q. What are the standard laboratory procedures for synthesizing carbonic acid, decynyl methyl ester, and what factors influence reaction efficiency?

Methodological Answer: Synthesis typically involves the esterification of carbonic acid derivatives (e.g., phosgene or carbonyl chloride) with decynyl methanol under controlled conditions. Key steps include:

  • Acid-Catalyzed Esterification: Reacting decynyl methanol with a carbonic acid derivative (e.g., carbonyl chloride) in the presence of a catalyst like sulfuric acid .
  • Temperature Control: Maintaining temperatures between 40–60°C to optimize reaction kinetics while minimizing side reactions (e.g., hydrolysis) .
  • Solvent Selection: Using anhydrous solvents (e.g., dichloromethane) to prevent moisture interference .

Factors Affecting Efficiency:

VariableImpact
Catalyst ConcentrationHigher concentrations accelerate esterification but may degrade sensitive substrates .
Reaction TimeProlonged durations increase yield but risk byproduct formation .
Substrate PurityImpurities in decynyl methanol reduce yield and complicate purification .

Q. How can spectroscopic techniques confirm the structural integrity of carbononic acid, decynyl methyl ester?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the decynyl chain (δ 1.2–2.1 ppm for methylene groups) and ester methyl group (δ 3.6–3.8 ppm) .
    • ¹³C NMR: Confirms carbonyl carbon (δ 160–170 ppm) and alkyne carbons (δ 70–90 ppm) .
  • IR Spectroscopy: Detects ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3 for C₁₃H₂₀O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound across studies?

Methodological Answer:

  • Factorial Design Experiments: Systematically test variables (e.g., catalyst type, solvent polarity) to isolate their effects .
  • Meta-Analysis: Compare published protocols using statistical tools to identify outliers or methodological biases .
  • Replication Studies: Reproduce high-discrepancy experiments under standardized conditions to verify reproducibility .

Example Analysis Framework:

StudyYield (%)Key VariablesPotential Bias
A (2023)78Anhydrous DCM, 50°CImpurity in substrate
B (2024)62Wet THF, RTHydrolysis side reaction

Q. What theoretical frameworks guide the study of carbamic acid derivatives’ reactivity in novel reaction environments?

Methodological Answer:

  • Molecular Orbital Theory: Predicts reactivity trends by analyzing electron density shifts at the ester carbonyl group .
  • Transition State Theory: Models energy barriers for nucleophilic attacks (e.g., hydrolysis or aminolysis) .
  • QSAR Models: Correlate structural features (e.g., alkyne chain length) with stability in acidic/basic conditions .

Case Study: Computational simulations (DFT) reveal that electron-withdrawing groups on the decynyl chain stabilize the ester against hydrolysis by reducing electron density at the carbonyl carbon .

Q. How can interdisciplinary approaches enhance the design of experiments for studying this compound’s stability?

Methodological Answer:

  • Combined Chemoinformatics and Lab Validation: Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate degradation pathways, followed by lab validation .
  • Cross-Disciplinary Collaboration: Integrate chemical engineering principles (e.g., membrane separation for purification) with synthetic chemistry .

Example Workflow:

Simulation: Predict thermal decomposition thresholds via AI .

Experimental Testing: Validate predictions using thermogravimetric analysis (TGA).

Process Optimization: Adjust heating rates or additives to improve stability .

Data Contradiction and Theoretical Integration

Q. What methodological strategies address discrepancies in biological activity data for carbamic acid derivatives?

Methodological Answer:

  • Systematic Review Protocols: Follow PRISMA guidelines to assess study quality, focusing on variables like assay type (e.g., enzyme inhibition vs. receptor binding) .
  • Theoretical Alignment: Link biological outcomes to established frameworks (e.g., enzyme-substrate docking models) to contextualize anomalies .

Key Consideration: Biological activity may vary due to stereochemical factors not accounted for in early studies. Chiral HPLC can resolve enantiomers for accurate bioactivity profiling .

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